3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
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Overview
Description
3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is a Schiff base ligand derived from quinazolinone. This compound has garnered significant interest due to its potential biological activities, including anticancer properties . The structure of this compound includes a quinazolinone core, which is a heterocyclic compound known for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves the reaction of 3-hydroxybenzaldehyde with 3-amino-2-methyl-4(3H)-quinazolinone in a 1:1 molar ratio . The reaction is typically carried out in an ethanol solvent with a few drops of glacial acetic acid acting as a catalyst . The mixture is stirred at room temperature, leading to the formation of the Schiff base ligand.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted green processes has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves its interaction with various molecular targets. The Schiff base ligand can chelate metal ions, forming complexes that can interfere with biological pathways. These complexes can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory properties.
3-amino-2-methyl-quinazolin-4(3H)-one: Used as an intermediate in the synthesis of various quinazolinone derivatives.
Uniqueness
3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one stands out due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property enhances its potential as an anticancer agent and a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(20)9-7-12/h2-10,20H,1H3/b17-10+ |
InChI Key |
KSARCODDNODDAY-LICLKQGHSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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